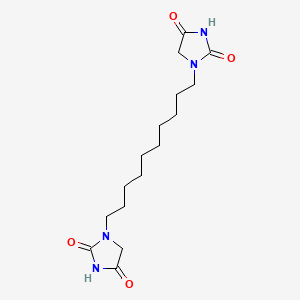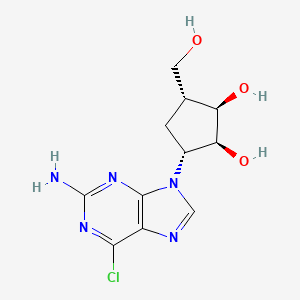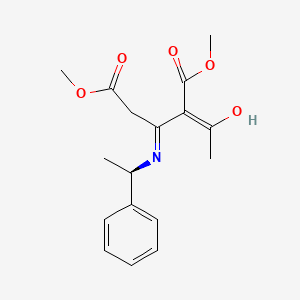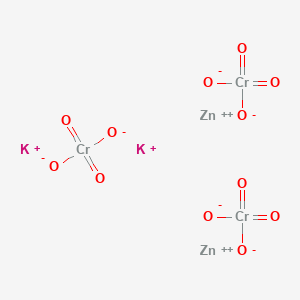
Ethyl 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino)benzoate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-amino-5-mercapto-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of an appropriate solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Ethyl 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino)benzoate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ethyl 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-Methyl-5-mercapto-1,3,4-thiadiazole
- 2-Phenyl-5-mercapto-1,3,4-thiadiazole
Uniqueness
Ethyl 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino)benzoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethyl ester group and the presence of the thiadiazole ring contribute to its potential as a versatile compound for various applications .
Propriétés
Numéro CAS |
71486-55-0 |
|---|---|
Formule moléculaire |
C11H11N3O2S2 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
ethyl 4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]benzoate |
InChI |
InChI=1S/C11H11N3O2S2/c1-2-16-9(15)7-3-5-8(6-4-7)12-10-13-14-11(17)18-10/h3-6H,2H2,1H3,(H,12,13)(H,14,17) |
Clé InChI |
NCWWKHAQSXNADA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC2=NNC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)











